molecular formula C20H21N3O4 B7715784 N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7715784
M. Wt: 367.4 g/mol
InChI Key: DIBZNFLJGCATHJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features both methoxyphenyl and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the butanamide chain: This step involves the reaction of the oxadiazole intermediate with a suitable butanoyl chloride or butanoic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Methoxyphenyl substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to biological targets, while the methoxyphenyl groups might enhance its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)butanamide: A simpler analog lacking the oxadiazole ring.

    4-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the butanamide chain.

    N-(2-methoxyphenyl)-3-oxobutanamide: Contains a ketone group instead of the oxadiazole ring.

Uniqueness

N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the combination of the oxadiazole ring and the methoxyphenyl groups, which confer distinct chemical and physical properties. This combination can result in unique biological activities and material properties not observed in simpler analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-25-16-10-5-3-8-14(16)20-22-19(27-23-20)13-7-12-18(24)21-15-9-4-6-11-17(15)26-2/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBZNFLJGCATHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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